Bienvenue dans la boutique en ligne BenchChem!

SP4206

Ligand efficiency PPI inhibitor benchmarking Cytokine receptor pharmacology

SP4206 is a landmark fragment-assembled IL-2/IL-2Rα antagonist (Kd 60–70 nM) that targets a transient cryptic binding groove on IL-2 absent in the apo state—stabilizing a conformation (F42-down) distinct from both apo and receptor-bound forms. Its 30-fold affinity advantage over the closest structural analog SP4160 (IC50 70 nM vs 2,000 nM) enables complete receptor blockade at sub-cytotoxic concentrations, while the V69A/P65A/Q74P IL-2 mutant abolishes SP4206 binding (EC50 >100,000 nM), providing an orthogonal selectivity control unavailable with generic IL-2 inhibitors. The matched analog suite (SP4206-1/2/3, Kd 2–7 μM) delivers an experimentally resolvable affinity gradient for dose-response validation. Select SP4206 for HDX, NMR, or smFRET probing of IL-2 conformational dynamics where precise on-target engagement must be demonstrated.

Molecular Formula C30H37Cl2N7O6
Molecular Weight 662.6 g/mol
Cat. No. B1681971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP4206
SynonymsSP-4206;  SP 4206;  SP4206.
Molecular FormulaC30H37Cl2N7O6
Molecular Weight662.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N
InChIInChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1
InChIKeyVNZHOIDQBPFEJU-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SP4206 IL-2/IL-2Rα PPI Inhibitor – Compound Identity, Mechanism Class & Procurement Context


SP4206 (CAS 515846-21-6, C₃₀H₃₇Cl₂N₇O₆, MW 662.57) is a small-molecule antagonist of the interleukin-2 (IL-2) / IL-2 receptor alpha subunit (IL-2Rα) protein-protein interaction discovered through fragment-based tethering and structure-guided assembly at Sunesis Pharmaceuticals [1]. It binds directly to IL-2 with a dissociation constant (Kd) of approximately 60–70 nM and competitively blocks binding of IL-2Rα (Kd ≈ 10 nM) [2]. SP4206 targets the same critical hot-spot residues on IL-2 that the natural receptor uses, yet achieves binding with approximately twice the ligand efficiency (0.22 vs 0.08 kcal per contact atom) despite being roughly 83-fold smaller by mass than IL-2Rα [3]. This compound is a landmark PPI inhibitor and serves as a benchmark chemical probe for studying IL-2 biology, T-cell signaling, and cryptic binding site engagement in cytokine receptors.

Why Generic IL-2/IL-2Rα Inhibitor Substitution Fails – SP4206 Structural Determinants of Affinity & Selectivity


IL-2/IL-2Rα PPI inhibitors cannot be treated as interchangeable commodity reagents because the IL-2 binding interface is a conformationally adaptive cryptic site where minor structural modifications produce >30-fold affinity differences. SP4206's terminal carboxyfuran moiety engages a basic residue cluster on IL-2 (K35, K38, K43, R38) that is not productively targeted by close analogs bearing neutral replacements; substitution with a benzyl acylamide group alone (SP4160) reduces affinity from IC50 70 nM to 2 μM [1]. Furthermore, the IL-2 binding groove is not pre-formed but emerges transiently, and different small molecules stabilize distinct conformations—the V69A/P65A/Q74P triple mutant enhances IL-2Rα binding 10-fold (EC50 1.1 nM) yet completely abolishes SP4206 binding (EC50 >100,000 nM), demonstrating orthogonal binding determinants that preclude simple potency-based substitution [2]. The quantitative evidence below establishes precisely where SP4206 differentiates from its closest chemical and biological comparators.

SP4206 Quantitative Differentiation Evidence: Head-to-Head Binding, Ligand Efficiency & Mutant Selectivity Data vs Closest Analogs


Ligand Efficiency Superiority of SP4206 Over the Natural IL-2Rα Receptor

SP4206 achieves comparable binding free energy to the 83-fold larger IL-2Rα receptor while using only 45 contact atoms versus 134 for the receptor, resulting in a 2.75-fold higher ligand efficiency. This demonstrates that SP4206 packs binding energy more efficiently than the natural protein ligand, a key design principle for small-molecule PPI inhibitors [1].

Ligand efficiency PPI inhibitor benchmarking Cytokine receptor pharmacology

30-Fold Affinity Advantage of SP4206 Over Its Closest Structural Analog SP4160

SP4206 and SP4160 differ by a single chemical substitution: SP4206 bears a terminal carboxyfuran group, while SP4160 replaces this with a neutral benzyl acylamide. This single change produces a 30-fold reduction in binding affinity, establishing the carboxyfuran moiety as a critical affinity determinant that engages a basic residue cluster (K35, K38, K43, R38) on IL-2. SP4160 serves as the closest structural analog and the most relevant negative control for SP4206 studies [1].

Structure-activity relationship Carboxyfuran pharmacophore IL-2 inhibitor affinity ranking

Binding Free Energy and Affinity Ranking of SP4206 vs Three Synthetic Analogs (SP4206-1, SP4206-2, SP4206-3)

Unbiased all-atom molecular dynamics simulations with free energy perturbation (FEP) calculations reveal that SP4206 and three closely related analogs (SP4206-1, SP4206-2, SP4206-3) exhibit a rank-order correlation between experimental Kd and FEP-predicted binding free energy. SP4206 is 29- to 117-fold more potent than its analogs, and its native binding pose is distinguished by markedly greater conformational stability and binding energy versus non-native poses [1].

Free energy perturbation Binding kinetics Cryptic binding site MD simulation

Orthogonal Mutant Selectivity: SP4206 vs IL-2Rα Discrimination by the V69A/P65A/Q74P Triple Mutant

The V69A/P65A/Q74P triple mutant of IL-2 produces opposite effects on SP4206 and IL-2Rα binding: it enhances receptor affinity 10-fold (EC50 from 10.5 to 1.1 nM) while completely abolishing SP4206 binding (EC50 >100,000 nM, a >1,450-fold loss). This demonstrates that SP4206 and the natural receptor, despite targeting overlapping hot-spot residues, utilize fundamentally different binding modes that can be pharmacologically uncoupled [1].

Mutagenesis selectivity profiling Binding mode orthogonality Hot-spot residue mapping

Conformational Selection Mechanism: SP4206 Stabilizes a Cryptic Binding Groove Not Present in Apo IL-2

Unbiased MD simulations reveal that the SP4206 binding groove on IL-2 is not pre-formed in the apo state but emerges only transiently (for ~0.02–0.22 μs bursts) before ligand binding at ~0.25 μs. SP4206 binding then stabilizes this groove, substantially reducing conformational fluctuations. This cryptic-site binding mechanism is shared with SP4206 analogs, but only SP4206's native pose achieves the deep stabilization (RMSD <2 Å from crystal pose) and highest FEP binding energy that correlates with its superior Kd [1].

Cryptic binding site Protein dynamics Conformational selection PPI drug design

SP4206 High-Value Research & Industrial Application Scenarios Derived from Differentiating Evidence


Benchmark Chemical Probe for IL-2-Dependent T-Cell Proliferation Assays Requiring Defined Pharmacological Blockade

In CTLL-2 or primary T-cell proliferation assays where IL-2 signaling must be blocked with a small molecule rather than an antibody (e.g., to avoid Fc receptor crosstalk or steric interference), SP4206 provides a 60–70 nM affinity antagonist with well-characterized binding at the IL-2Rα interface. Its 30-fold potency advantage over SP4160 (IC50 70 nM vs 2,000 nM) means that SP4206 can achieve near-complete receptor blockade at sub-micromolar concentrations, whereas SP4160 would require concentrations approaching cytotoxic levels for equivalent inhibition [1]. The V69A/P65A/Q74P mutant data further enables SP4206 to serve as a selectivity control to confirm on-target IL-2 engagement in dual-reporter systems [2].

Reference Compound for Fragment-Based Drug Discovery and PPI Inhibitor Ligand Efficiency Benchmarking

SP4206 is one of the earliest and best-characterized examples of a high-affinity small molecule discovered through fragment assembly (tethering) that disrupts a cytokine-receptor PPI. Its ligand efficiency of 0.22 kcal/contact atom represents a validated benchmark above the 0.08 kcal/contact atom of the natural receptor IL-2Rα [1]. Medicinal chemistry teams can use SP4206 and its analog series (SP4206-1/2/3) as a calibration set for computational FEP workflows, given the availability of experimental Kd (60–70 nM to 2–7 μM range) and FEP-calculated ΔG values that show strong rank-order correlation [3].

Conformational Selectivity Tool for Studying IL-2 Cryptic Binding Site Dynamics and Biased Signaling

The MD simulation evidence demonstrates that SP4206 stabilizes a transient cryptic binding groove on IL-2 that is absent in the apo state [1]. This makes SP4206 uniquely suited for experiments probing IL-2 conformational dynamics using hydrogen-deuterium exchange (HDX), NMR, or single-molecule FRET approaches. The compound can trap IL-2 in a specific conformation (F42-down, binding groove open) that is distinct from both the apo and receptor-bound states. Researchers studying biased IL-2 signaling—where different ligands stabilize different IL-2 conformations leading to differential β/γ chain recruitment—can use SP4206 to isolate the α-interface-blocked conformation.

Negative Control Calibration Standard Using Structurally Defined Analogs (SP4160, SP4206-1/2/3)

For any assay employing SP4206, the availability of SP4206-1 (Kd 2 μM), SP4206-2 (Kd 4 μM), and SP4206-3 (Kd 7 μM) provides a quantitative affinity gradient for dose-response validation. SP4160 (IC50 2,000 nM) serves as the closest structural negative control, differing by a single functional group while sharing the identical IL-2 binding groove [2]. This suite of compounds enables researchers to establish that observed biological effects correlate with binding affinity rank-order—a critical control that generic 'inactive analog' approaches cannot provide because the 30–117× affinity range is experimentally resolvable in standard dose-response formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SP4206

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.